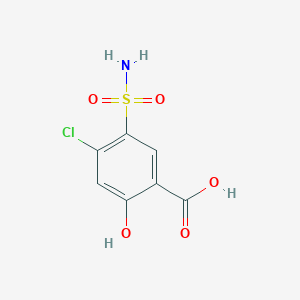

4-Chloro-2-hydroxy-5-sulfamoylbenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-hydroxy-5-sulfamoylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO5S/c8-4-2-5(10)3(7(11)12)1-6(4)15(9,13)14/h1-2,10H,(H,11,12)(H2,9,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHNZKRYMWHCXME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1S(=O)(=O)N)Cl)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90163097 | |

| Record name | 4-Chloro-5-sulphamoylsalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90163097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14556-98-0 | |

| Record name | 5-(Aminosulfonyl)-4-chloro-2-hydroxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14556-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-5-sulfamoylsalicylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014556980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-5-sulphamoylsalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90163097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-5-sulphamoylsalicylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.078 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLORO-5-SULFAMOYLSALICYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ACK6WLQ73T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the physicochemical properties of 4-Chloro-2-hydroxy-5-sulfamoylbenzoic acid?

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Chloro-2-hydroxy-5-sulfamoylbenzoic acid, commonly known as Furosemide. Furosemide is a potent loop diuretic classified as a Biopharmaceutics Classification System (BCS) Class IV drug, characterized by both low solubility and low permeability.[1][2] Understanding its physicochemical characteristics is critical for formulation development, bioavailability enhancement, and ensuring therapeutic efficacy.

General and Chemical Properties

Furosemide is an odorless, white to slightly yellow crystalline powder that is almost tasteless.[3][4] It is sensitive to light and air, and exposure may cause discoloration.[3][4] Therefore, it should be stored in well-closed, light-resistant containers.[3]

Chemical Structure:

-

IUPAC Name: 4-Chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid[5]

-

Synonyms: Frusemide, 4-Chloro-N-furfuryl-5-sulfamoylanthranilic acid[3][6]

-

Molecular Formula: C₁₂H₁₁ClN₂O₅S[4]

-

Molecular Weight: 330.74 g/mol [4]

Quantitative Physicochemical Data

The key physicochemical parameters of Furosemide are summarized in the table below. These values are crucial for predicting its behavior in biological systems and for designing appropriate dosage forms.

| Property | Value | References |

| Melting Point | 206 °C (with decomposition) | [3][7] |

| pKa | 3.8 - 3.9 (Carboxylic Acid) | [3][6][8] |

| LogP (Octanol/Water) | 1.81 - 2.29 | [6] |

| Aqueous Solubility | Highly pH-dependent | |

| at pH 1.0 (37°C) | 0.028 mg/mL | [1][9] |

| at pH 2.0 (30°C) | 0.010 mg/mL (minimum) | [1][6] |

| at pH 7.4 (37°C) | 1.9 mg/mL | [6] |

| at pH 7.5 | 6.411 mg/mL | [9] |

| at pH 8.0 (30°C) | 21.9 mg/mL (maximum) | [6] |

| Solubility in Organic Solvents | Soluble in acetone, methanol, and DMSO. Slightly soluble in ethanol. Practically insoluble in methylene chloride and ether. | [4][7][8] |

| Vapor Pressure | 3.1 x 10⁻¹¹ mm Hg (at 25 °C, estimated) | [3] |

Experimental Protocols

Accurate determination of physicochemical properties is fundamental. The following section details standard methodologies for key parameters.

Solubility Determination (Shake-Flask Method)

The equilibrium solubility of Furosemide is typically determined using the shake-flask method, which is considered the gold standard.

Protocol:

-

Media Preparation: Prepare aqueous buffers at various pH values (e.g., 1.0, 2.9, 3.9, 4.9, 7.5) as per USP guidelines.[1][9]

-

Sample Preparation: Add an excess amount of Furosemide powder to a known volume of each buffer in a sealed flask.[1]

-

Equilibration: Agitate the flasks at a constant temperature (e.g., 37 °C) for a sufficient period (e.g., 48 hours) to ensure equilibrium is reached.[6]

-

Sample Collection: After equilibration, allow the samples to stand, permitting undissolved solids to settle.[1]

-

Filtration: Carefully withdraw a supernatant aliquot and filter it through a suitable membrane filter (e.g., 0.45 µm) to remove any undissolved particles.[1]

-

Quantification: Analyze the concentration of Furosemide in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9][10]

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of the acidic carboxylic group in the Furosemide molecule.

Protocol:

-

Sample Preparation: Dissolve a precisely weighed amount of Furosemide in a suitable solvent mixture (e.g., water-methanol) to overcome its low aqueous solubility.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 N NaOH) at a constant temperature.

-

pH Monitoring: Record the pH of the solution using a calibrated pH meter after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the titration curve, typically corresponding to the pH at the half-equivalence point.

Structure-Property Relationships

The chemical structure of Furosemide directly dictates its physicochemical properties and, consequently, its pharmacological activity. The diagram below illustrates these key relationships.

Caption: Relationship between Furosemide's functional groups and its key properties.

This guide provides foundational data and methodologies essential for professionals engaged in the research and development of Furosemide-based therapeutics. A thorough understanding of these physicochemical properties is paramount for overcoming the challenges associated with its BCS Class IV designation and for optimizing drug delivery and clinical outcomes.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Furosemide | C12H11ClN2O5S | CID 3440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Furosemide CAS#: 54-31-9 [m.chemicalbook.com]

- 5. Furosemide - Wikipedia [en.wikipedia.org]

- 6. fip.org [fip.org]

- 7. Furosemide [drugfuture.com]

- 8. Furosemide (PIM 240) [inchem.org]

- 9. turkjps.org [turkjps.org]

- 10. researchgate.net [researchgate.net]

The Dawn of a Diuretic Revolution: A Technical History of Furosemide's Discovery and Development

For decades, the management of fluid overload, or edema, presented a significant clinical challenge. The available diuretic agents were often of limited efficacy and carried a substantial risk of adverse effects. This landscape began to change dramatically in the mid-20th century with the advent of a new class of potent diuretics. At the forefront of this revolution was Furosemide, a sulfonamide derivative that would go on to become a cornerstone in the treatment of edema and hypertension. This in-depth technical guide chronicles the historical discovery and development of Furosemide, detailing the key experiments, structure-activity relationships, and the brilliant scientific minds that brought this landmark drug to fruition.

The story of Furosemide begins in the laboratories of Hoechst AG, a German pharmaceutical company, in the late 1950s. Building upon the earlier discovery of the diuretic properties of sulfonamides, a team of researchers led by Karl Sturm, Rainer Muschaweck, and Paul Hajdu embarked on a systematic investigation of novel sulfamoylbenzoic acid derivatives. Their goal was to synthesize a compound with superior diuretic and saluretic (salt-excreting) properties and a better safety profile than existing therapies.

The Chemical Genesis: Synthesis of a Potent Diuretic

The breakthrough came in 1959 with the synthesis of 4-chloro-N-(2-furylmethyl)-5-sulfamoylanthranilic acid, which would later be named Furosemide. The synthesis, as described in the seminal U.S. Patent 3,058,882 filed in 1960 and granted in 1962, involved the reaction of 4,6-dichlorobenzoic acid-3-sulfonylchloride with ammonia, followed by the introduction of a furfurylamine group. This specific combination of chemical moieties proved to be crucial for the compound's potent diuretic activity.

From the Bench to Preclinical Models: Unveiling Diuretic Potency

With the novel compound in hand, the focus shifted to rigorous pharmacological evaluation. The team at Hoechst AG, particularly Muschaweck and Hajdu, conducted a series of preclinical studies to characterize the diuretic and saluretic effects of Furosemide. The primary animal model used for these initial screenings was the rat, employing a standardized method known as the Lipschitz test.

Experimental Protocols

Lipschitz Test for Diuretic Activity in Rats:

This widely used method was adapted to quantify the diuretic and saluretic effects of Furosemide and its analogs.

-

Animal Model: Male Wistar or Sprague-Dawley rats, typically weighing 150-200g, were used.

-

Housing: Animals were housed in metabolic cages that allowed for the separate collection of urine and feces.

-

Hydration: Prior to drug administration, the rats were fasted overnight with free access to water. On the day of the experiment, they were orally hydrated with a saline solution (e.g., 0.9% NaCl at 25 mL/kg body weight).

-

Drug Administration: Furosemide and its analogs were typically administered orally or intraperitoneally at various doses. A control group received the vehicle (the solvent used to dissolve the drug), and a standard diuretic, such as urea, was often used for comparison.

-

Urine Collection: Urine was collected over a specified period, typically 5 to 24 hours.

-

Analysis: The total volume of urine was measured. The concentrations of key electrolytes, primarily sodium (Na+), potassium (K+), and chloride (Cl-), were determined using flame photometry.

-

Evaluation: The diuretic activity was often expressed as the "Lipschitz value," which is the ratio of the urine excretion in the test group to that in the control group. The saluretic activity was assessed by the total amount of electrolytes excreted.

Quantitative Insights: The Potency of Furosemide Unveiled

The initial experiments revealed the remarkable potency of Furosemide. The results, though not fully detailed in publicly available documents from the era, demonstrated a significant dose-dependent increase in both urine volume and the excretion of sodium and chloride ions.

| Parameter | Control (Vehicle) | Furosemide (Oral Dose) | Fold Increase (Approx.) |

| Urine Volume (mL/5h) | Baseline | Significantly Increased | > 2-4 fold |

| Sodium Excretion (mEq/L) | Baseline | Significantly Increased | > 3-5 fold |

| Chloride Excretion (mEq/L) | Baseline | Significantly Increased | > 3-5 fold |

| Potassium Excretion (mEq/L) | Baseline | Moderately Increased | < 2-fold |

Caption: Representative data summarizing the typical effects of Furosemide in the rat Lipschitz test.

Structure-Activity Relationship: Fine-Tuning for Optimal Efficacy

The development of Furosemide was not a singular discovery but rather the culmination of systematic chemical modifications to the sulfamoylbenzoic acid scaffold. The researchers at Hoechst AG synthesized and tested numerous analogs to understand the relationship between chemical structure and diuretic activity. These early structure-activity relationship (SAR) studies, while not extensively published with quantitative data, established several key principles:

-

The Sulfamoyl Group: The -SO2NH2 group at the C5 position was found to be essential for high diuretic activity.

-

The Carboxyl Group: The -COOH group at the C1 position was critical for the diuretic effect.

-

The Chloro Substituent: The chlorine atom at the C4 position enhanced the saluretic and diuretic potency.

-

The N-Substituent: The nature of the substituent on the amino group at the C2 position significantly influenced the activity. The furfuryl group in Furosemide was found to be optimal among the tested analogs.

Caption: Key structural features of Furosemide and their contribution to diuretic activity.

Elucidating the Mechanism of Action: A New Era in Diuretic Pharmacology

Early investigations into how Furosemide exerted its powerful effects pointed towards a novel mechanism of action. Unlike previous diuretics, Furosemide was found to act primarily on the thick ascending limb of the loop of Henle in the kidney. Subsequent research would reveal that its specific molecular target is the Na-K-2Cl cotransporter (NKCC2) located on the apical membrane of the epithelial cells in this segment of the nephron.

By inhibiting this transporter, Furosemide blocks the reabsorption of sodium, potassium, and chloride ions from the tubular fluid back into the bloodstream. This leads to a significant increase in the concentration of these ions in the urine, which in turn osmotically retains water, resulting in a potent diuretic effect.

Technical Guide: Spectroscopic and Physicochemical Profile of 4-Chloro-2-hydroxy-5-sulfamoylbenzoic Acid

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of the known physicochemical properties of 4-Chloro-2-hydroxy-5-sulfamoylbenzoic acid. Due to the limited availability of public experimental spectroscopic data for this specific compound, this guide presents predicted spectroscopic values based on its chemical structure and data from analogous compounds. Standardized experimental protocols for acquiring such data are also detailed.

Introduction

This compound, also known as 4-chlorosalicylic acid-5-sulfonamide, is an aryl sulfonamide derivative. It is recognized as a key impurity in the synthesis of Xipamide, a diuretic and antihypertensive agent.[1] Accurate characterization of this compound is essential for quality control in pharmaceutical manufacturing and for toxicological and metabolic studies. This guide summarizes its known properties and provides a predictive framework for its spectroscopic characterization.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are well-documented and summarized below.

| Property | Value | Source |

| CAS Number | 14556-98-0 | [1][2][3] |

| Molecular Formula | C₇H₆ClNO₅S | [1][2] |

| Molecular Weight | 251.64 g/mol | [1] |

| Melting Point | 251-256 °C (decomposes) | |

| Appearance | Pale Yellow to Pale Grey Solid | United States Biological |

| Purity | ≥96% |

Predicted Spectroscopic Data

The following sections present predicted spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and analysis of structurally similar molecules.

¹H NMR (Predicted)

The proton NMR spectrum is predicted to show distinct signals for the aromatic protons and the exchangeable protons of the hydroxyl, carboxylic acid, and sulfonamide groups.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~11-13 | Singlet, broad | 1H | -COOH | The acidic proton of the carboxylic acid is expected to be a broad singlet, highly dependent on solvent and concentration. |

| ~9-11 | Singlet, broad | 1H | -OH | The phenolic hydroxyl proton signal is also broad and its position is solvent-dependent. |

| ~8.2 | Singlet | 1H | Ar-H | Aromatic proton ortho to both the carboxylic acid and hydroxyl groups. |

| ~7.8 | Singlet, broad | 2H | -SO₂NH₂ | The two protons of the sulfonamide group are expected to appear as a broad singlet. |

| ~7.5 | Singlet | 1H | Ar-H | Aromatic proton ortho to the chlorine and meta to the carboxylic acid. |

Solvent: DMSO-d₆

¹³C NMR (Predicted)

The carbon NMR spectrum will reflect the substitution pattern of the benzene ring.

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~170 | C=O | Carboxylic acid carbon. |

| ~160 | Ar-C-OH | Aromatic carbon bonded to the hydroxyl group. |

| ~140 | Ar-C-SO₂NH₂ | Aromatic carbon bonded to the sulfonamide group. |

| ~135 | Ar-C-Cl | Aromatic carbon bonded to the chlorine atom. |

| ~130 | Ar-CH | Aromatic methine carbon. |

| ~120 | Ar-CH | Aromatic methine carbon. |

| ~115 | Ar-C-COOH | Aromatic carbon bonded to the carboxylic acid group. |

Solvent: DMSO-d₆

The IR spectrum is expected to show characteristic absorption bands for the various functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500-2500 | Strong, very broad | O-H stretch (carboxylic acid and phenol) |

| ~3350 and ~3250 | Medium, sharp | N-H stretch (sulfonamide) |

| ~1680 | Strong | C=O stretch (carboxylic acid) |

| ~1600, ~1470 | Medium to strong | C=C stretch (aromatic ring) |

| ~1330 and ~1150 | Strong | S=O stretch (sulfonamide) |

| ~1250 | Medium | C-O stretch (phenol) |

| ~800-900 | Medium | Ar-H out-of-plane bending |

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.

| m/z (relative abundance) | Ion Type | Proposed Neutral Loss |

| 251/253 | [M]⁺ | Molecular ion peak, showing isotopic pattern for chlorine. |

| 234/236 | [M-OH]⁺ | Loss of hydroxyl radical. |

| 206/208 | [M-COOH]⁺ | Loss of the carboxyl group. |

| 172 | [M-SO₂NH₂]⁺ | Loss of the sulfamoyl group. |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: -2 to 16 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Spectral Width: 0 to 200 ppm.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing: Apply Fourier transformation to the acquired free induction decay (FID). Phase and baseline corrections are performed manually. Chemical shifts are referenced to the residual solvent peak or TMS.

-

Instrumentation: An FTIR spectrometer equipped with an attenuated total reflectance (ATR) accessory.

-

Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 32 scans are co-added for both the background and the sample spectra.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum (taken with the clean, empty ATR crystal) and converted to absorbance.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

-

Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL. The solution is infused directly or via liquid chromatography.

-

Data Acquisition (Negative Ion Mode):

-

Ionization Mode: ESI negative.

-

Capillary Voltage: -3.0 kV.

-

Mass Range: m/z 50-500.

-

-

Data Acquisition (Positive Ion Mode):

-

Ionization Mode: ESI positive.

-

Capillary Voltage: 3.5 kV.

-

Mass Range: m/z 50-500.

-

-

Tandem MS (MS/MS): For fragmentation analysis, the molecular ion is selected in the first mass analyzer and fragmented by collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). The resulting fragment ions are analyzed in the second mass analyzer.

Visualization of Analytical Workflow

The logical flow for the comprehensive analysis of a chemical compound like this compound is depicted below.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

References

Mechanism of action of 4-Chloro-2-hydroxy-5-sulfamoylbenzoic acid on the Na-K-Cl cotransporter.

An In-depth Technical Guide on the Mechanism of Action of 4-Chloro-2-hydroxy-5-sulfamoylbenzoic Acid (Furosemide/Bumetanide Core Structure) on the Na-K-Cl Cotransporter

Audience: Researchers, Scientists, and Drug Development Professionals

Core Content

The Na-K-Cl cotransporters (NKCCs) are integral membrane proteins that facilitate the electroneutral transport of sodium (Na+), potassium (K+), and chloride (Cl−) ions across the cell membrane, playing a crucial role in cell volume regulation and transepithelial salt transport.[1][2] There are two main isoforms: NKCC1, which is widely expressed, and NKCC2, which is found predominantly in the kidney.[2][3][4] These transporters are the primary targets of loop diuretics, such as furosemide and bumetanide, which are clinically used to treat hypertension and edema.[5][6] this compound represents the core chemical structure of these potent inhibitors. This guide elucidates the molecular mechanism by which these compounds inhibit the Na-K-Cl cotransporter, with a focus on recent structural and functional insights.

Molecular Mechanism of Inhibition

Recent advancements in cryo-electron microscopy (cryo-EM) have provided unprecedented detail into the inhibitory mechanism of loop diuretics on human NKCC1.[5][7][8] These studies have revealed that furosemide and bumetanide bind to an orthosteric site located within an extracellular vestibule of the transporter's ion translocation pathway.[1][7][8] This binding event physically obstructs the passage of ions, locking the transporter in an outward-open conformation.[8]

A critical aspect of this inhibition is its dependence on the presence of potassium ions.[5][8] The carboxyl group of the diuretic molecule directly coordinates with a K+ ion in its binding site, effectively co-occluding the ion in the translocation pathway.[5][7][8][9] This explains the requirement of K+ for high-affinity binding of these drugs.[8][9] Mutations in the residues lining this binding pocket can significantly reduce the affinity of the transporter for loop diuretics.[10]

Regulation of NKCC1 and Diuretic Affinity

The activity of NKCC1 is dynamically regulated by a phosphorylation cascade involving the With-No-Lysine (WNK) kinases and the Ste20-related proline-alanine-rich kinase (SPAK) or oxidative stress-responsive kinase 1 (OSR1).[1][5] Cellular stress, such as hypertonicity, activates WNKs, which in turn phosphorylate and activate SPAK/OSR1.[1] These kinases then directly phosphorylate the N-terminal domain of NKCC1, leading to its activation.[5] Loop diuretics exhibit a higher affinity for the phosphorylated, active conformation of NKCC1.[8]

Quantitative Data

The inhibitory potency of loop diuretics on NKCC1 has been determined through various functional assays. The following table summarizes key quantitative data.

| Compound | Parameter | Value | Species/System | Reference |

| Bumetanide | IC₅₀ | Low micromolar range | Human NKCC1 in HEK293 cells | [8] |

| Furosemide | IC₅₀ | Low micromolar range | Human NKCC1 in HEK293 cells | [8] |

| Bumetanide | pIC₅₀ | 6.48 | Rat erythrocyte NKCC1 | [11] |

| Furosemide | pIC₅₀ | 5.04 | Rat erythrocyte NKCC1 | [11] |

| Bumetanide | Affinity (Kᵢ) | ~0.5 µM | NKCC1 | [10] |

| Furosemide | Affinity (Kᵢ) | ~5 µM | NKCC1 | [10] |

Experimental Protocols

Cryo-Electron Microscopy (Cryo-EM) for Structural Analysis

-

Protein Expression and Purification: Human NKCC1 is expressed in mammalian cells (e.g., HEK293). The protein is then solubilized from the cell membrane using detergents and purified using affinity chromatography.

-

Complex Formation: The purified, phospho-activated NKCC1 is incubated with the loop diuretic (e.g., furosemide or bumetanide) to form a stable complex.

-

Vitrification: The protein-drug complex solution is applied to a cryo-EM grid, blotted, and plunge-frozen in liquid ethane to create a thin layer of vitrified ice.

-

Data Collection and Processing: The frozen grids are imaged in a transmission electron microscope. A large number of particle images are collected and processed using specialized software to reconstruct a high-resolution three-dimensional map of the NKCC1-drug complex.

-

Model Building: An atomic model of the complex is built into the cryo-EM density map to visualize the binding pose of the diuretic and its interactions with the transporter.[7][8]

Ion Flux Assays for Functional Characterization

-

Cell Culture and Transfection: A suitable cell line (e.g., HEK293) is cultured and transfected with a plasmid encoding the NKCC1 transporter.

-

Assay Initiation: The cells are pre-incubated with a buffer containing a radioactive tracer (e.g., ⁸⁶Rb⁺ as a congener for K⁺) or a fluorescent indicator sensitive to Cl⁻ concentration.

-

Inhibitor Application: The loop diuretic is added to the cells at various concentrations.

-

Measurement of Ion Flux: The uptake of the radioactive tracer or the change in fluorescence is measured over time to determine the rate of ion transport.

-

Data Analysis: The data is used to generate dose-response curves, from which the half-maximal inhibitory concentration (IC₅₀) can be calculated.[8]

Site-Directed Mutagenesis

-

Mutant Generation: Specific amino acid residues in the putative drug-binding pocket of NKCC1 are mutated to other residues (e.g., alanine or cysteine) using standard molecular biology techniques.

-

Functional Expression: The mutant NKCC1 constructs are expressed in a suitable system, such as Xenopus laevis oocytes or a mammalian cell line.

-

Functional Analysis: Ion flux assays are performed on the mutant transporters in the presence of the loop diuretic to determine how the mutation affects the drug's inhibitory potency. This helps to identify key residues involved in drug binding.[10]

Visualizations

Caption: Regulatory pathway of NKCC1 activation.

Caption: Mechanism of NKCC1 inhibition by loop diuretics.

Caption: Experimental workflow for Cryo-EM analysis.

References

- 1. benchchem.com [benchchem.com]

- 2. The Na-K-Cl cotransporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure–activity relationships of bumetanide derivatives: correlation between diuretic activity in dogs and inhibition of the human NKCC2A transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Na–K–Cl cotransporter - Wikipedia [en.wikipedia.org]

- 5. Structural basis for human NKCC1 inhibition by loop diuretic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacology of compounds targeting cation-chloride cotransporter physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Structural basis for human NKCC1 inhibition by loop diuretic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Loop Diuretic and Ion-binding Residues Revealed by Scanning Mutagenesis of Transmembrane Helix 3 (TM3) of Na-K-Cl Cotransporter (NKCC1) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Rat NKCC2/NKCC1 cotransporter selectivity for loop diuretic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility and stability of Furosemide in common laboratory solvents.

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of furosemide, a potent loop diuretic. Understanding these core physicochemical properties is critical for all stages of drug development, from formulation design to ensuring therapeutic efficacy and safety. This document summarizes key quantitative data, outlines detailed experimental protocols, and provides visual representations of critical factors and workflows.

Furosemide: Core Physicochemical Properties

Furosemide is a white to slightly yellow crystalline powder.[1][2] It is a weak acid with a pKa of approximately 3.8.[3] This characteristic profoundly influences its solubility in aqueous media. Classified as a Biopharmaceutics Classification System (BCS) Class IV drug, furosemide exhibits both low solubility and low permeability, presenting significant challenges for formulation development.[3][4]

Solubility Profile of Furosemide

Furosemide is practically insoluble in water, particularly under acidic to neutral conditions.[1][5] Its solubility markedly increases in alkaline solutions due to the formation of its more soluble anionic form.[2][3] The drug also demonstrates solubility in various organic solvents.

Aqueous Solubility

The aqueous solubility of furosemide is highly dependent on the pH of the medium.

| pH | Temperature (°C) | Solubility (mg/mL) |

| 1.0 | 37 | 0.028[6] |

| 2.0 | 30 | 0.010[3] |

| 2.3 | Room Temperature | 0.18[2] |

| 4.9 | 37 | Low[6] |

| 7.0 | 30 | 0.0731[7] |

| 7.5 | 37 | 6.411[6] |

| 10.0 | Room Temperature | 13.36[2] |

Solubility in Organic Solvents

Furosemide's solubility in common laboratory solvents is summarized below. For maximal solubility in aqueous buffers, it is often recommended to first dissolve furosemide in DMSO and then dilute with the aqueous buffer.[8]

| Solvent | Solubility | Concentration (mg/mL) | Notes |

| Acetone | Soluble | 50[1][5] | Yields a clear to slightly hazy yellow solution.[1] |

| Methanol | Soluble | 50[1][2] | Heat may be needed to achieve this concentration.[1] |

| Dimethyl Sulfoxide (DMSO) | Soluble | ~30[8] | - |

| Dimethylformamide (DMF) | Soluble | ~30[8] | - |

| Ethanol | Sparingly Soluble | ~10[8][9] | - |

| 1-Pentanol | - | - | Reported to have the highest solubility among tested alcohols.[10] |

| Chloroform | Slightly Soluble | - | [2] |

| Diethyl Ether | Slightly Soluble | - | [2] |

| Dilute Alkali Hydroxides | Soluble | - | Dissolves readily in dilute solutions of alkali hydroxides.[1][2] |

| 1:1 DMSO:PBS (pH 7.2) | - | ~0.5[8] | - |

Stability Profile of Furosemide

Furosemide is susceptible to degradation under various conditions, with photostability being a primary concern.[3] Forced degradation studies are crucial for identifying potential degradation products and developing stability-indicating analytical methods.

Summary of Stability Under Stress Conditions

| Stress Condition | Observations | Major Degradation Products |

| Photolytic Degradation | Rapid degradation upon exposure to UV and fluorescent light, leading to yellowing of the substance.[3][11][12] The photodecomposition appears to follow first-order kinetics.[13] | 4-chloro-5-sulfamoylanthranilic acid (CSA or saluamine) and furfuryl alcohol.[3][12][14] |

| Acid Hydrolysis | Unstable in acidic media; degradation occurs, particularly with heating.[15][16] | 4-chloro-5-sulfamoylanthranilic acid (CSA).[15] |

| Alkaline Hydrolysis | Generally more stable in alkaline conditions compared to acidic conditions.[17] However, degradation can still occur, especially with heating.[3] | - |

| Oxidative Degradation | Degradation is observed upon exposure to oxidizing agents like hydrogen peroxide.[3] | - |

| Thermal Degradation | Solid-state decomposition occurs at elevated temperatures (around 218-227.5°C).[18][19] The impact of temperature is more pronounced in the presence of high humidity.[20] | 4-chloro-5-sulfamoylanthranilic acid (CSA).[19] |

| Moisture | High humidity significantly affects the stability of solid formulations, leading to decreased hardness and increased friability.[20] | - |

Experimental Protocols

Solubility Determination: Shake-Flask Method

This protocol outlines the widely used shake-flask method for determining the equilibrium solubility of furosemide.

-

Preparation of Media: Prepare a series of aqueous buffers at various pH values (e.g., 1.0, 2.9, 3.9, 4.9, 7.5) and any desired organic solvents.[6]

-

Sample Preparation: Add an excess amount of furosemide powder to a known volume of each medium in sealed flasks.

-

Equilibration: Agitate the flasks at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the suspensions to settle. Centrifuge or filter the samples to separate the undissolved solid from the saturated solution. Use a filter, such as a PVDF filter, that does not adsorb the drug.[21]

-

Quantification: Analyze the concentration of furosemide in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6][22]

Stability Assessment: Forced Degradation Study

This protocol provides a general framework for conducting forced degradation studies to assess the stability of furosemide.

-

Acid Hydrolysis:

-

Alkaline Hydrolysis:

-

Oxidative Degradation:

-

Photolytic Degradation:

-

Expose a solution of furosemide and a solid sample to a combination of fluorescent and UV light in a photostability chamber for a defined period (e.g., as per ICH Q1B guidelines).[3]

-

-

Thermal Degradation:

-

Expose solid furosemide to dry heat at an elevated temperature for a specified duration.

-

-

Analysis:

Visualizations

Factors Affecting Furosemide Stability

Caption: Factors influencing the degradation of furosemide.

General Experimental Workflow for Furosemide Analysis

Caption: General workflow for furosemide solubility and stability testing.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. pubs.aip.org [pubs.aip.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. turkjps.org [turkjps.org]

- 7. Solubility, pH and Temperature are Critical Parameters of Furosemide in Elastomeric Pump Infusion: Solving a Problem for Clinical Employment [gavinpublishers.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. Furosemide CAS#: 54-31-9 [m.chemicalbook.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Photostability studies on the furosemide-triamterene drug association - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. An Insight into the Degradation Processes of the Anti-Hypertensive Drug Furosemide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Photodegradation of furosemide solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. tandfonline.com [tandfonline.com]

- 20. Temperature and moisture impact furosemide tablet stability in Syria. [wisdomlib.org]

- 21. scielo.br [scielo.br]

- 22. Simultaneous Development and Validation of an HPLC Method for the Determination of Furosemide and Its Degraded Compound in Pediatric Extemporaneous Furosemide Oral Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Stability of furosemide in aqueous systems - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis pathways for 4-Chloro-2-hydroxy-5-sulfamoylbenzoic acid from precursor molecules.

Introduction: 4-Chloro-2-hydroxy-5-sulfamoylbenzoic acid, also known as 4-chlorosalicylic acid-5-sulfonamide, is an aryl sulfonamide derivative.[1] This compound and its precursors are significant in the pharmaceutical industry, primarily as intermediates in the synthesis of diuretic drugs. This technical guide provides a detailed overview of the primary synthesis pathways for this compound, focusing on the route from 4-chlorosalicylic acid. It includes detailed experimental protocols, quantitative data, and visual representations of the synthesis and experimental workflows.

Primary Synthesis Pathway: From 4-Chlorosalicylic Acid

The most direct synthesis route to this compound begins with 4-chlorosalicylic acid. The process involves two key transformations: chlorosulfonation to introduce the sulfonyl chloride group, followed by ammonolysis to form the final sulfonamide.

Step 1: Chlorosulfonation of 4-Chlorosalicylic Acid

In this step, 4-chlorosalicylic acid is reacted with a chlorosulfonating agent, typically chlorosulfonic acid, often in the presence of thionyl chloride, to yield 4-chloro-5-chlorosulfonylsalicylic acid.

Experimental Protocol:

-

Reactants: 4-chlorosalicylic acid, chlorosulfonic acid, and thionyl chloride.

-

Procedure: 4-Chlorosalicylic acid is reacted with a mixture of chlorosulfonic acid and thionyl chloride. The reaction mixture is heated to approximately 80°C to facilitate the formation of the sulfonyl chloride.[2] Upon completion, the reaction mixture is cooled and typically quenched by carefully pouring it onto crushed ice. This precipitates the crude 4-chloro-5-chlorosulfonylsalicylic acid, which can then be isolated by filtration and washed with cold water to remove excess acid.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent.[3]

Step 2: Ammonolysis of 4-Chloro-5-chlorosulfonylsalicylic Acid

The intermediate sulfonyl chloride is then converted to the corresponding sulfonamide through reaction with an ammonia source.

Experimental Protocol:

-

Reactants: 4-chloro-5-chlorosulfonylsalicylic acid, concentrated aqueous ammonia.

-

Procedure: The isolated 4-chloro-5-chlorosulfonylsalicylic acid is suspended in a reactor with concentrated aqueous ammonia. The reaction is typically carried out at a controlled temperature, for instance, below 30°C, and stirred for several hours to ensure complete conversion.[4]

-

Work-up and Purification: Following the reaction, the mixture may be heated (e.g., to 60°C) and treated with activated carbon for decolorization.[4] After filtering out the activated carbon, the filtrate is acidified with an acid like hydrochloric acid to a pH of about 2. This causes the final product, this compound, to precipitate as a white solid.[4] The product is then collected by filtration, washed with water, and dried.

Alternative Pathway Context: Synthesis of 2,4-Dichloro-5-sulfamoylbenzoic Acid

For context, a related and widely documented synthesis is that of 2,4-dichloro-5-sulfamoylbenzoic acid, a key intermediate in the production of the diuretic furosemide.[5] This process starts from 2,4-dichlorobenzoic acid and follows a similar chlorosulfonation and ammonolysis sequence.

-

Chlorosulfonation: 2,4-dichlorobenzoic acid is reacted with chlorosulfonic acid, sometimes with a catalyst such as sodium sulfate in a solvent like N-methylpyrrolidone (NMP), at elevated temperatures (e.g., 145°C).

-

Ammonolysis: The resulting 2,4-dichloro-5-chlorosulfonylbenzoic acid is then treated with aqueous ammonia at low temperatures (e.g., 0°C) to yield 2,4-dichloro-5-sulfamoylbenzoic acid.

Quantitative Data Summary

The following tables summarize the available quantitative data for the key compounds in the synthesis of this compound and the related compound.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 4-Chlorosalicylic acid | 5106-98-9 | C₇H₅ClO₃ | 172.56 | - |

| 4-Chloro-5-chlorosulfonylsalicylic acid | 14665-31-7 | C₇H₄Cl₂O₅S | 271.07 | 180-182 |

| This compound | 14556-98-0 | C₇H₆ClNO₅S | 251.64 | 251-256 (dec.) |

| 2,4-Dichlorobenzoic acid | 50-84-0 | C₇H₄Cl₂O₂ | 191.01 | 164 |

| 2,4-Dichloro-5-sulfamoylbenzoic acid | 2736-23-4 | C₇H₅Cl₂NO₄S | 270.09 | 232-234 |

| Reaction Step | Starting Material | Product | Reported Yield | Purity |

| Ammonolysis of methyl-4-chloro-3-sulfamoylbenzoate | Methyl-4-chloro-3-sulfamoylbenzoate | 4-chloro-3-sulfamoylbenzoic acid | 81.3% | - |

| Synthesis of 2,4-dichloro-5-sulfamoylbenzoic acid | 2,4-dichlorotrichlorobenzyl | 2,4-dichloro-5-sulfamoylbenzoic acid | 70% | >99% |

Visualizations

Synthesis Pathway Diagram

Caption: Synthesis of this compound.

Experimental Workflow Diagram

Caption: General experimental workflow for synthesis and purification.

References

CAS number and molecular structure of 4-Chloro-2-hydroxy-5-sulfamoylbenzoic acid.

An In-Depth Technical Guide to 4-Chloro-2-hydroxy-5-sulfamoylbenzoic Acid

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in the pharmaceutical industry. This document details its chemical identifiers, physicochemical properties, a representative synthesis protocol, and its role as a precursor in the synthesis of diuretic agents.

Chemical Identifiers and Structure

This compound, also known as 4-chlorosalicylic acid-5-sulfonamide, is an aryl sulfonamide derivative. It is a crucial building block in the synthesis of various pharmaceutical compounds.

| Identifier Type | Data |

| CAS Number | 14556-98-0[1][2] |

| Molecular Formula | C₇H₆ClNO₅S[1][2] |

| Molecular Weight | 251.64 g/mol [2] |

| IUPAC Name | 5-(aminosulfonyl)-4-chloro-2-hydroxybenzoic acid[3] |

| InChI | 1S/C7H6ClNO5S/c8-4-2-5(10)3(7(11)12)1-6(4)15(9,13)14/h1-2,10H,(H,11,12)(H2,9,13,14) |

| InChIKey | FHNZKRYMWHCXME-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C(=CC(=C1S(=O)(=O)N)Cl)O)C(=O)O[3] |

| EC Number | 238-602-2 |

Physicochemical Properties

The table below summarizes the key physicochemical properties of this compound.

| Property | Value |

| Melting Point | 251-256 °C (decomposes)[2] |

| Boiling Point (Predicted) | 528.4±60.0 °C[2] |

| Density (Predicted) | 1.780±0.06 g/cm³[2] |

| Purity (Typical) | 96% - 98%[1] |

| Storage Temperature | 2-8°C, Sealed in dry conditions[2] |

Synthesis Pathway Overview

This compound is an important intermediate in the synthesis of diuretic drugs such as Xipamide.[4] The general synthetic route involves the chlorosulfonation of a substituted benzoic acid followed by amination. The diagram below illustrates a logical workflow for its synthesis from a related precursor.

Caption: Generalized synthesis workflow for this compound.

Experimental Protocol: Synthesis of a Structurally Related Analog

Objective: To synthesize 4-chloro-3-sulfamoylbenzoic acid from p-chlorobenzoic acid.

Materials:

-

p-Chlorobenzoic acid

-

Chlorosulfonic acid

-

Concentrated ammonia water

-

Hydrochloric acid

-

Activated carbon

-

Ice

Procedure:

-

Chlorosulfonation:

-

In a suitable reactor, carefully add chlorosulfonic acid.

-

While stirring, gradually introduce p-chlorobenzoic acid, ensuring the reaction temperature is maintained below 40°C.

-

Following the complete addition of p-chlorobenzoic acid, slowly heat the mixture to 130°C. Maintain this temperature for several hours to ensure the reaction proceeds to completion.

-

After cooling the reaction mixture to room temperature, pour it onto a mixture of ice and water. This will cause the product, 4-chloro-3-(chlorosulfonyl)benzoic acid, to precipitate.

-

Filter the crude product and wash it with cold water to eliminate any residual chlorosulfonic acid.[5]

-

-

Amination:

-

Suspend the dried 4-chloro-3-(chlorosulfonyl)benzoic acid in a reactor that contains concentrated ammonia water, keeping the temperature below 30°C.

-

Stir the resulting mixture for several hours at 30°C.[5]

-

-

Decolorization and Precipitation:

-

Heat the mixture to 60°C and add activated carbon.

-

Stir for 30 minutes to decolorize the solution.

-

Cool the mixture and then filter it to remove the activated carbon.

-

Acidify the filtrate using hydrochloric acid until a pH of 2 is reached. This will precipitate the final product, 4-chloro-3-sulfamoylbenzoic acid, as a white solid.[5]

-

-

Purification (Recrystallization):

-

Further purification can be achieved by recrystallizing the crude product from a suitable solvent, such as water or an ethanol-water mixture.

-

Dissolve the crude 4-chloro-3-sulfamoylbenzoic acid in a minimum amount of the hot solvent.

-

Allow the solution to cool slowly to form crystals.

-

Filter the purified crystals and dry them under a vacuum.[5]

-

Biological Significance and Mechanism of Action

This compound serves as a key intermediate in the synthesis of loop diuretics. These drugs, such as Furosemide, act on the kidneys to increase urine output.[6][7]

The primary mechanism of action for loop diuretics is the inhibition of the Na-K-2Cl cotransporter (NKCC2) located in the thick ascending limb of the Loop of Henle within the nephron.[8][9] By blocking this transporter, the reabsorption of sodium, potassium, and chloride ions from the tubular fluid back into the blood is prevented.[6][8] This inhibition leads to an increased concentration of these ions in the urine, which in turn causes more water to be excreted via osmosis, resulting in a potent diuretic effect.[6]

Caption: Inhibition of the Na-K-2Cl cotransporter by loop diuretics.

References

- 1. chemuniverse.com [chemuniverse.com]

- 2. 14556-98-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. benchchem.com [benchchem.com]

- 6. FUROSEMIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 7. Furosemide (Frusemide) - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Furosemide - Wikipedia [en.wikipedia.org]

- 9. Frusemide | PPTX [slideshare.net]

Advancing Therapeutics: Novel Furosemide Derivatives Show Promise Beyond Diuresis

A new frontier in drug development is emerging from the well-established diuretic, furosemide. Researchers are unlocking the therapeutic potential of novel furosemide derivatives in a range of applications far beyond its traditional use, including neurodegenerative diseases, oncology, and as potent enzyme inhibitors. This technical guide delves into the core scientific advancements, presenting key data, detailed experimental protocols, and visualizing the intricate signaling pathways underpinning these innovative applications.

This guide is intended for researchers, scientists, and drug development professionals, providing an in-depth look at the burgeoning field of furosemide derivative therapeutics.

Combating Neuroinflammation and Protein Aggregation in Alzheimer's Disease

A significant breakthrough has been the development of furosemide analogs with the dual capacity to inhibit β-amyloid (Aβ) aggregation and mitigate neuroinflammation, two key pathological hallmarks of Alzheimer's disease.[1] Studies have shown that furosemide itself can modulate the inflammatory response of microglia, the resident immune cells of the brain, by steering them from a pro-inflammatory M1 phenotype towards an anti-inflammatory M2 phenotype.[1]

Building on this, novel derivatives have been synthesized and evaluated for their enhanced neuroprotective properties.

Quantitative Data on Furosemide Analogs in Alzheimer's Disease Models

Specific analogs have demonstrated significant efficacy in preclinical studies. For instance, compounds 3c, 3g, and 20 have been identified as potent inhibitors of Aβ oligomerization, while compounds 33 and 34 effectively inhibit Aβ fibrillization.[1] Furthermore, compounds 3g and 34 have shown dual action by not only inhibiting Aβ aggregation but also suppressing the production of key pro-inflammatory mediators.[1]

| Compound | Target | Activity |

| 3c | Aβ Oligomerization | Inhibitor[1] |

| 3g | Aβ Oligomerization, Neuroinflammation | Inhibitor of Aβ oligomerization and production of TNF-α, IL-6, and nitric oxide.[1] |

| 20 | Aβ Oligomerization | Inhibitor[1] |

| 33 | Aβ Fibrillization | Inhibitor[1] |

| 34 | Aβ Fibrillization, Neuroinflammation | Inhibitor of Aβ fibrillization and production of TNF-α, IL-6, and nitric oxide.[1] |

Signaling Pathway: Modulation of Microglial Activation

The neuroprotective effects of these furosemide derivatives are, in part, mediated by their influence on microglial signaling pathways. By suppressing the activation of pro-inflammatory transcription factors, these compounds reduce the expression and release of inflammatory cytokines and enzymes like COX-2 and iNOS.

Modulation of microglial signaling by furosemide derivatives.

Novel Anticancer Applications of Furosemide Derivatives

Emerging research has highlighted the potential of furosemide and its derivatives as anticancer agents. Their mechanisms of action are multifaceted and appear to be cell-type dependent, involving the induction of cell cycle arrest and apoptosis.[2]

Cytotoxicity Data

While comprehensive quantitative data for a wide range of novel furosemide derivatives against various cancer cell lines is still an active area of research, preliminary studies have shown promising results. The cytotoxic effects of these compounds are typically evaluated using assays such as the MTT assay to determine the half-maximal inhibitory concentration (IC50).

(Quantitative data for specific novel furosemide derivatives against cancer cell lines like HeLa, HepG2, and MCF-7 is currently limited in publicly available literature and requires further investigation to populate a comparative table.)

Anticancer Signaling Pathways

The anticancer activity of furosemide derivatives is linked to their ability to interfere with key cellular processes that are often dysregulated in cancer. One proposed mechanism involves the inhibition of the Na+-K+-2Cl- cotransporter 1 (NKCC1), which is overexpressed in many tumors and plays a role in cell volume regulation and proliferation.[2] This can lead to cell cycle arrest, primarily at the G0/G1 phase.[2]

Anticancer mechanisms of furosemide derivatives.

Potent Carbonic Anhydrase Inhibition

Furosemide and its derivatives have long been known to exhibit inhibitory activity against carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes. While the diuretic effect of furosemide is primarily due to its action on the Na+-K+-2Cl- cotransporter, its CA inhibitory properties open up avenues for other therapeutic applications. Novel derivatives are being explored for their potential to selectively target specific CA isoforms, such as those implicated in glaucoma (CA-II) and certain cancers (CA-IX and CA-XII).

Carbonic Anhydrase Inhibition Data

The inhibitory potency of these compounds is quantified by their inhibition constant (Ki). The development of furosemide derivatives with high affinity and selectivity for specific CA isoforms is a key objective in this area of research.

(Specific Ki values for novel furosemide derivatives against a panel of carbonic anhydrase isoforms (CA-I, CA-II, CA-IX, CA-XII) are the subject of ongoing research and are not yet comprehensively available in a comparative format.)

Experimental Protocols

To facilitate further research and validation of these findings, detailed methodologies for key experiments are provided below.

Synthesis of Novel Furosemide Derivatives

The synthesis of novel furosemide derivatives often starts from 4-chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoic acid (furosemide) or its precursors. Modifications are typically introduced at the carboxylic acid, the sulfonamide group, or the furan ring to modulate the compound's physicochemical properties and biological activity.

General Procedure for Amide Derivatives:

-

To a solution of furosemide (1 equivalent) in an appropriate solvent (e.g., dichloromethane), add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 equivalents) and a base like triethylamine (2 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add the desired amine (1.2 equivalents) and continue stirring at room temperature for 12-24 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.

In Vitro Assays

This assay is used to monitor the formation of amyloid fibrils in the presence of potential inhibitors.

-

Preparation of Solutions:

-

Prepare a stock solution of Aβ(1-42) peptide in a suitable solvent (e.g., hexafluoroisopropanol), then lyophilize to obtain a peptide film.

-

Reconstitute the Aβ film in a low-salt buffer (e.g., 10 mM phosphate buffer, pH 7.4) to the desired monomer concentration.

-

Prepare a stock solution of Thioflavin T in the same buffer.

-

Prepare stock solutions of the test compounds (furosemide derivatives) in a suitable solvent (e.g., DMSO).

-

-

Assay Procedure:

-

In a 96-well black plate with a clear bottom, add the Aβ monomer solution.

-

Add the test compound at various concentrations (ensure the final DMSO concentration is consistent across all wells and does not exceed 1%).

-

Add the Thioflavin T solution to each well.

-

Incubate the plate at 37°C with continuous shaking.

-

Measure the fluorescence intensity at regular intervals (e.g., every 15 minutes) using a microplate reader with excitation at ~440 nm and emission at ~485 nm.

-

-

Data Analysis:

-

Plot the fluorescence intensity against time.

-

Determine the lag time and the maximum fluorescence intensity for each concentration of the test compound.

-

Calculate the percentage of inhibition of Aβ aggregation compared to the control (Aβ with vehicle).

-

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

-

Cell Culture:

-

Seed cancer cells (e.g., HeLa, HepG2, MCF-7) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

-

Treatment:

-

Treat the cells with various concentrations of the furosemide derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

-

MTT Addition:

-

After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization:

-

Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

-

The inhibitory activity against CA isoforms can be determined using a stopped-flow spectrophotometric method.

-

Principle: The assay measures the inhibition of the CA-catalyzed hydration of CO2.

-

Procedure:

-

The enzyme activity is assayed by following the change in absorbance of a pH indicator.

-

A CO2-saturated solution is rapidly mixed with a buffer solution containing the CA enzyme, the pH indicator, and the inhibitor at various concentrations.

-

The initial rate of the reaction is measured by monitoring the absorbance change of the indicator.

-

-

Data Analysis:

-

The IC50 values are determined by plotting the enzyme activity against the inhibitor concentration.

-

The Ki values are then calculated using the Cheng-Prusoff equation.

-

This assay quantifies the concentration of pro-inflammatory cytokines in cell culture supernatants.

-

Plate Coating: Coat a 96-well plate with a capture antibody specific for either TNF-α or IL-6 and incubate overnight.

-

Blocking: Block the plate with a blocking buffer (e.g., BSA solution) to prevent non-specific binding.

-

Sample Incubation: Add cell culture supernatants (from microglia treated with furosemide derivatives and stimulated with LPS) and standards to the wells and incubate.

-

Detection Antibody: Add a biotinylated detection antibody specific for the target cytokine and incubate.

-

Streptavidin-HRP: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.

-

Substrate: Add a TMB substrate solution, which will be converted by HRP to produce a colored product.

-

Stop Solution: Stop the reaction with an acid solution.

-

Absorbance Measurement: Measure the absorbance at 450 nm.

-

Data Analysis: Generate a standard curve and determine the concentration of the cytokine in the samples.

This technique is used to detect the expression levels of specific proteins in cell lysates.

-

Protein Extraction: Lyse microglia cells (treated as described for the ELISA) to extract total protein.

-

Protein Quantification: Determine the protein concentration of each sample.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for COX-2 and iNOS.

-

Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

This colorimetric assay measures the concentration of nitrite, a stable and quantifiable breakdown product of nitric oxide.

-

Sample Collection: Collect cell culture supernatants from treated microglia.

-

Griess Reagent: Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatants.

-

Incubation: Incubate at room temperature to allow for the formation of a colored azo compound.

-

Absorbance Measurement: Measure the absorbance at ~540 nm.

-

Data Analysis: Determine the nitrite concentration using a standard curve prepared with known concentrations of sodium nitrite.

This assay evaluates the ability of microglia to engulf foreign particles.

-

Cell Culture: Plate microglia in a 96-well plate.

-

Treatment: Treat the cells with furosemide derivatives.

-

Phagocytic Substrate: Add fluorescently labeled particles (e.g., zymosan bioparticles or aggregated Aβ) to the cells.

-

Incubation: Incubate to allow for phagocytosis.

-

Quenching/Washing: Quench the fluorescence of non-internalized particles or wash the cells to remove them.

-

Analysis: Quantify the amount of internalized fluorescent material using a microplate reader or by imaging with fluorescence microscopy.

This technique is used to visualize the expression and localization of specific proteins that are characteristic of M1 or M2 microglial phenotypes.

-

Cell Culture and Treatment: Culture and treat microglia on coverslips.

-

Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).

-

Blocking: Block non-specific antibody binding.

-

Primary Antibody Incubation: Incubate with primary antibodies against M1 markers (e.g., CD86, iNOS) and M2 markers (e.g., Arginase-1, CD206).

-

Secondary Antibody Incubation: Incubate with fluorescently labeled secondary antibodies.

-

Counterstaining: Stain the cell nuclei with DAPI.

-

Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

-

Analysis: Analyze the images to determine the expression and localization of the M1/M2 markers.

Conclusion and Future Directions

The exploration of novel furosemide derivatives represents a promising and exciting area of therapeutic research. The ability of these compounds to modulate multiple biological pathways opens up possibilities for the development of new treatments for complex diseases like Alzheimer's and various cancers. While the initial findings are encouraging, further research is needed to fully elucidate the mechanisms of action, optimize the lead compounds for potency and selectivity, and evaluate their safety and efficacy in more advanced preclinical and clinical settings. The data and protocols presented in this guide provide a solid foundation for researchers to build upon in this rapidly evolving field.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Chloro-2-hydroxy-5-sulfamoylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-hydroxy-5-sulfamoylbenzoic acid is a key intermediate in the synthesis of various pharmacologically active compounds, notably as a precursor to the diuretic drug Xipamide. Its structure, featuring a salicylic acid backbone with chloro and sulfamoyl substitutions, makes it a valuable building block in medicinal chemistry. This document provides a detailed standard operating procedure for the synthesis of this compound, starting from 4-chlorosalicylic acid. The protocol is based on established chemical principles for the introduction of a sulfamoyl group onto an activated aromatic ring.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound. These values are representative of typical yields and purities for this type of reaction sequence.

| Parameter | Value | Notes |

| Starting Material | 4-Chlorosalicylic Acid | Commercially available. |

| Intermediate | 4-Chloro-5-chlorosulfonyl-2-hydroxybenzoic acid | - |

| Final Product | This compound | - |

| Molecular Formula | C₇H₆ClNO₅S | - |

| Molecular Weight | 251.64 g/mol | - |

| Melting Point | 251-256 °C (decomposes) | [1] |

| Appearance | White solid | [1] |

| Purity (Typical) | >98% (by HPLC) | - |

| Overall Yield (Typical) | 65-75% | Two-step synthesis. |

Experimental Protocols

This protocol details a two-step synthesis of this compound from 4-chlorosalicylic acid.

Step 1: Chlorosulfonation of 4-Chlorosalicylic Acid

This step introduces the chlorosulfonyl group at the 5-position of the 4-chlorosalicylic acid ring.

Materials:

-

4-Chlorosalicylic acid

-

Chlorosulfonic acid

-

Ice

Procedure:

-

In a clean, dry, round-bottom flask equipped with a magnetic stirrer and a gas outlet, carefully add chlorosulfonic acid.

-

Cool the flask in an ice bath to maintain a low temperature.

-

Slowly and portion-wise, add 4-chlorosalicylic acid to the cooled chlorosulfonic acid with continuous stirring. The temperature should be maintained below 10 °C during the addition.

-

After the complete addition of 4-chlorosalicylic acid, allow the reaction mixture to stir at a controlled temperature for several hours to ensure the completion of the reaction.

-

Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the product, 4-chloro-5-chlorosulfonyl-2-hydroxybenzoic acid.

-

Filter the precipitated solid and wash it thoroughly with cold water to remove any residual acid.

-

Dry the intermediate product under vacuum.

Step 2: Amination of 4-Chloro-5-chlorosulfonyl-2-hydroxybenzoic Acid

This step converts the chlorosulfonyl intermediate into the final sulfamoyl product.

Materials:

-

4-Chloro-5-chlorosulfonyl-2-hydroxybenzoic acid (from Step 1)

-

Concentrated ammonia solution

-

Hydrochloric acid (for acidification)

-

Activated carbon (optional, for decolorization)

Procedure:

-

Suspend the dried 4-chloro-5-chlorosulfonyl-2-hydroxybenzoic acid in a flask containing a concentrated ammonia solution, ensuring the temperature is kept low (below 10 °C) using an ice bath.

-

Stir the mixture for several hours at a controlled temperature.

-

(Optional) If the solution has color impurities, it can be heated gently and treated with activated carbon, followed by hot filtration.

-

Cool the reaction mixture and slowly acidify it with hydrochloric acid to a pH of approximately 2-3 to precipitate the final product, this compound.

-

Filter the white precipitate, wash with cold water, and dry under vacuum to obtain the purified product.

Visualizations

Experimental Workflow

The following diagram illustrates the key stages in the synthesis of this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Furosemide Quantification in Plasma

Introduction

Furosemide is a potent loop diuretic used in the treatment of edema associated with congestive heart failure, cirrhosis of the liver, and renal disease, including nephrotic syndrome. Accurate and reliable quantification of furosemide in plasma is crucial for pharmacokinetic studies, bioavailability/bioequivalence studies, and therapeutic drug monitoring. This application note details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of furosemide in human plasma.

Principle

The method involves the separation of furosemide from plasma components using a C18 reversed-phase column. The sample preparation can be achieved through liquid-liquid extraction or protein precipitation. An internal standard is often used to ensure accuracy and precision. Detection is typically performed using a UV detector at a wavelength where furosemide exhibits maximum absorbance, such as 233 nm, 235 nm, or 272 nm.[1] Fluorescence detection can also be employed for enhanced sensitivity.[2][3] The concentration of furosemide is determined by comparing the peak area of the analyte to that of a calibration curve constructed from standards of known concentrations.

Experimental Protocols

Reagents and Materials

-

Furosemide reference standard (≥99% purity)

-

Internal Standard (IS), e.g., Warfarin or Desmethylnaproxen[2][4]

-

HPLC grade acetonitrile and methanol

-

HPLC grade water (ultrapure)

-

Acids (e.g., phosphoric acid, acetic acid) for mobile phase pH adjustment[1]

-

Reagents for sample preparation (e.g., methylene chloride, perchloric acid)[2]

-

Human plasma (drug-free)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV-Vis or Fluorescence detector.

-

Data acquisition and processing software.

-

Analytical balance

-

Centrifuge

-

Vortex mixer

-

pH meter

Chromatographic Conditions

A summary of various validated HPLC methods is presented in the table below. Researchers should select the method most suitable for their available instrumentation and specific requirements.

Preparation of Standard Solutions

-

Stock Solution of Furosemide (e.g., 100 µg/mL): Accurately weigh and dissolve an appropriate amount of furosemide reference standard in methanol or a suitable solvent to obtain a final concentration of 100 µg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 0.05 - 2.00 µg/mL).[4]

-

Internal Standard Stock Solution: Prepare a stock solution of the chosen internal standard (e.g., Warfarin at 100 µg/mL) in a suitable solvent.

-

Internal Standard Working Solution: Dilute the IS stock solution to a final working concentration (e.g., 1 µg/mL) with the mobile phase.

Sample Preparation (Liquid-Liquid Extraction Protocol)

-

Pipette 1 mL of plasma sample into a centrifuge tube.

-

Add a specific volume of the internal standard working solution.

-

Acidify the plasma sample by adding a small volume of acid (e.g., 1 M HCl).

-

Add 5 mL of an appropriate extraction solvent (e.g., methylene chloride).[2]

-

Vortex the mixture for 1-2 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Carefully transfer the organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in a known volume of mobile phase (e.g., 200 µL).

-

Inject a specific volume (e.g., 20 µL) into the HPLC system.

Data Analysis

Construct a calibration curve by plotting the peak area ratio of furosemide to the internal standard against the corresponding concentration of the furosemide standards. Determine the concentration of furosemide in the plasma samples by interpolating their peak area ratios from the calibration curve.

Data Presentation

The following tables summarize the quantitative data from various validated HPLC methods for furosemide quantification in plasma.

Table 1: Chromatographic Conditions and Performance Data

| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |

| Column | µBondapak C18[4] | C18[2] | Zorbax Eclipse XDB-C8 (4.6x150 mm, 5 µm)[6] | Waters Spherisorb ODS2 C18 (4.6x250 mm, 5 µm)[5] |

| Mobile Phase | 0.01 M KH₂PO₄ : Acetonitrile (62:38, v/v), pH 3.0[4] | 0.01 M NaH₂PO₄, pH 3.5 : Methanol (65:35)[2] | Acetonitrile : Water (60:40, v/v) with 0.1% Phosphoric Acid[6] | 0.01M KH₂PO₄ (pH 5.5) : Methanol (70:30 v/v)[5] |

| Flow Rate | Not Specified | 3 mL/min[2] | 1.0 mL/min[6] | 1.0 mL/min[5] |

| Detector | UV | Fluorescence (Ex 235/Em 389 nm)[2] | UV (233 nm)[6] | UV (235 nm)[5] |

| Injection Volume | Not Specified | 10 µL[2] | 20 µL[6] | Not Specified |

| Retention Time | Not Specified | Not Specified | < 4 min[1] | ~7.0 min[5] |

| Linearity Range | 0.05 - 2.00 µg/mL[4] | 0.01 - 15.0 µg/mL[2] | 0.1 - 4 mg/L[1] | 0.5 - 50 µg/mL[5] |

| Correlation (r²) | >0.99[4] | Not Specified | >0.999[1] | Not Specified |

| LOD | Not Specified | Not Specified | 0.048 mg/L[1] | Not Specified |

| LOQ | 5 ng/mL[4] | Not Specified | 0.144 mg/L[1] | 320 ng/mL[5] |

| Accuracy (% Rec) | Not Specified | 69.9% at 2.0 µg/ml[2] | 93.7 - 101.8%[1] | Bias < 15%[5] |

| Precision (% RSD) | Intra-day: 1.08 - 8.63%Inter-day: 4.25 - 10.77%[4] | Within run CV: 3.2% at 0.74 µg/ml[2] | Intra-day < 2%[1] | Intra- & Inter-day < 2%[5] |

Visualizations

References

- 1. benchchem.com [benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. External-standard high-performance liquid chromatographic method for quantitative determination of furosemide in plasma by using solid-phase extraction and on-line elution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. High-performance liquid chromatographic determination of furosemide in plasma and urine and its use in bioavailability studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. turkjps.org [turkjps.org]

- 6. scielo.br [scielo.br]

Furosemide as a Chemical Probe for Ion Transport Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction